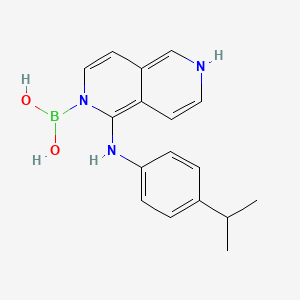
Naphthomycin A
Descripción general
Descripción
Naphthomycin A is a type of naphthomycin . It was isolated as a yellow pigment from Streptomyces collinus and it shows antibacterial, antifungal, and antitumor activities . Naphthomycins have the longest ansa aliphatic carbon chain of the ansamycin family .
Synthesis Analysis
Naphthomycins are 29-membered naphthalenic ansamacrolactam antibiotics with antimicrobial and antineoplastic activities . Their biosynthesis starts from 3-amino-5-hydroxy-benzoic acid (AHBA). By PCR amplification with primers for AHBA synthase and amino-dehydroquinate (aDHQ) synthase, a genomic region containing orthologs of these genes was identified in Streptomyces sp. CS .Molecular Structure Analysis
The molecular formula of this compound is C40H46ClNO9 . Its average mass is 720.247 Da and its monoisotopic mass is 719.286133 Da . It has 6 defined stereocentres .Chemical Reactions Analysis
The structure of this compound and its derivatives were elucidated by an X-ray structural analysis of a methylation product .Aplicaciones Científicas De Investigación
Antineoplastic Activity
Naphthomycin A, identified from Streptomyces, displays significant antineoplastic properties, particularly against murine tumors such as Ehrlich carcinoma and IMC carcinoma. It exhibits potent cytotoxicity against various murine leukemic cells, with IC50 values ranging from 0.4-1.3 microgram/ml. The compound's mechanism of action involves the inhibition of SH enzymes critical for nucleic acid biosynthesis, making it unique among ansamycins (Okabe et al., 1985).
Cytotoxicity and Antimicrobial Properties
Naphthomycin K, a derivative of this compound, isolated from Streptomyces sp. CS, shows evident cytotoxicity against P388 and A-549 cell lines. This highlights the broader potential of this compound derivatives in the field of oncology (Lu & Shen, 2007).
Biosynthetic Gene Cluster Analysis
Investigations into the biosynthetic gene cluster of naphthomycin in Streptomyces sp. CS reveal insights into its complex production process. This research aids in understanding the biosynthesis of naphthalenic ansamycins and can be pivotal for engineering ansamacrolactams with improved pharmaceutical properties (Wu et al., 2011).
Structural Elucidation and Variants
Structural analysis of naphthomycins, including this compound, provides insights into their unique molecular configurations. This is essential for understanding their pharmacological properties and potential modifications for enhanced efficacy (Keller-Schierlein et al., 1983).
Biosynthesis Pathway
The biosynthesis pathway of this compound involves the polyketide pathway, starting from 3-amino-5-hydroxybenzoic acid. Understanding this pathway is crucial for the potential synthetic production and modification of this compound (Lee et al., 1994).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGRHYJHHPVDH-UMKVKWLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Datp-alpha-S, [35S]](/img/structure/B1514247.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-3-YL-acetic acid](/img/structure/B1514248.png)

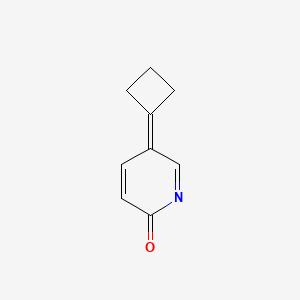
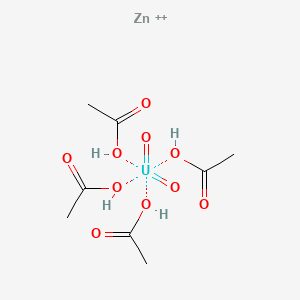
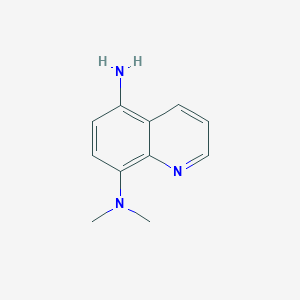
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-[4-(3-hydroxypropoxy)phenyl]diazenyl]-, sodium salt (1:2)](/img/structure/B1514305.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

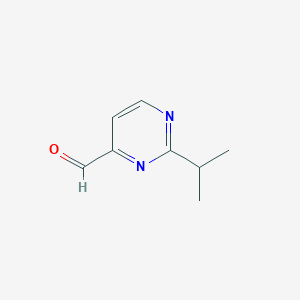
![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)
